2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole
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Overview
Description
2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. This compound is known for its significant biological activities and is used in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrahydroimidazo[2,1-b]thiazole can be achieved through several methods. One common approach involves the reaction of imidazoline-2-thiol derivatives with unsaturated or halogenated acids and esters . For example, imidazoline-2-thiol can react with acetylenedicarboxylic acid and its dimethyl ester to form derivatives of 5,6-dihydroimidazo[2,1-b]thiazole-3(2H)-one . Another method involves the reaction of ethyl 2-chloro- and 4-bromoacetoacetate with imidazoline-2-thiol, resulting in derivatives of 5,6-dihydroimidazo[2,1-b]thiazole with retention of the ethoxycarbonyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of solvents like chloroform and toluene, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen and sulfur atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include various substituted and hydrogenated derivatives of this compound, which exhibit different biological and chemical properties .
Scientific Research Applications
2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrahydroimidazo[2,1-b]thiazole involves its interaction with various molecular targets and pathways. For instance, it has been shown to stimulate the production of interleukin-1 (IL-1) and activate macrophages, which contribute to its immunomodulating effects . Additionally, its anthelmintic activity is attributed to its ability to interfere with the energy metabolism of parasitic worms .
Comparison with Similar Compounds
2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole can be compared with other similar compounds, such as:
Levamisole: A well-known anthelmintic and immunomodulator, which is the laevo-isomer of this compound.
Thiazole Derivatives: These include compounds like sulfathiazole and ritonavir, which also exhibit significant biological activities.
Imidazothiazole Derivatives: Compounds like 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole derivatives, which possess immunomodulating, antibacterial, and antiviral activities.
The uniqueness of this compound lies in its versatile chemical reactivity and wide range of biological activities, making it a valuable compound in various fields of scientific research and industrial applications.
Properties
CAS No. |
16263-67-5 |
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Molecular Formula |
C5H8N2S |
Molecular Weight |
128.20 g/mol |
IUPAC Name |
2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C5H8N2S/c1-2-7-3-4-8-5(7)6-1/h1-4H2 |
InChI Key |
NGKOCETVOBCCII-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCSC2=N1 |
Origin of Product |
United States |
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